N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride

Description

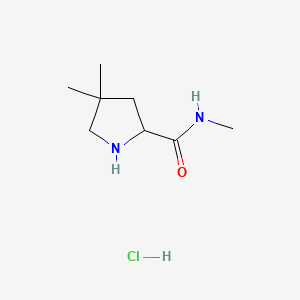

N,4,4-Trimethylpyrrolidine-2-carboxamide hydrochloride is a pyrrolidine derivative modified with methyl groups at the 4,4-positions and a carboxamide group at the 2-position, forming a hydrochloride salt. The compound is primarily utilized in research settings, though specific pharmacological or industrial applications remain undocumented in the provided evidence .

Properties

Molecular Formula |

C8H17ClN2O |

|---|---|

Molecular Weight |

192.68 g/mol |

IUPAC Name |

N,4,4-trimethylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C8H16N2O.ClH/c1-8(2)4-6(10-5-8)7(11)9-3;/h6,10H,4-5H2,1-3H3,(H,9,11);1H |

InChI Key |

MCAGSHLKJKYMPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(NC1)C(=O)NC)C.Cl |

Origin of Product |

United States |

Preparation Methods

Method A: From Tetramethylpiperidinone Derivatives

According to patent US20200369608A1, a common approach involves starting from 2,2,6,6-tetramethylpiperidin-4-one or its salts, which are reacted with acids to generate the corresponding salts, such as hydrochloride salts. The process typically includes:

- Salt formation: Treating tetramethylpiperidinone with hydrochloric acid to produce the hydrochloride salt.

- Ring transformation: Using reductive or ring-opening strategies to convert the piperidinone into the pyrrolidine ring, often via reductive amination or cyclization reactions.

This method benefits from high yields and straightforward purification, with the salt form facilitating easier handling and subsequent reactions.

Method B: Direct Cyclization of N-Substituted Amine Precursors

An alternative involves the cyclization of N-substituted amino acids or amino alcohols. For example, the reaction of N,N-dimethylamino acids with formaldehyde derivatives under acidic conditions can lead to pyrrolidine derivatives via intramolecular cyclization.

Functionalization to N,4,4-Trimethylpyrrolidine-2-carboxamide

Once the core pyrrolidine ring is synthesized, the next step involves introducing the carboxamide group at the 2-position.

Method A: Direct Amidation of the Corresponding Acid or Acid Chloride

- Preparation of the acid: The carboxylic acid precursor, pyrrolidine-2-carboxylic acid , can be synthesized via oxidation of the corresponding alcohol or via carboxylation of the pyrrolidine derivative.

- Amidation: The acid is then converted into its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ammonia or suitable amines to yield the amide.

Method B: Carbamoylation of the Pyrrolidine Ring

- Using carbamoyl chlorides: The pyrrolidine ring can be selectively reacted with carbamoyl chlorides under basic conditions to afford the N-substituted carboxamide.

- Reaction conditions: Typically performed in inert solvents such as dichloromethane, with bases like triethylamine or pyridine to scavenge HCl.

Hydrochloride Salt Formation

The final step involves converting the free base or free acid derivative into the hydrochloride salt, which enhances stability and solubility.

- Method: Dissolving the compound in anhydrous ethanol or methanol followed by bubbling dry HCl gas or adding concentrated HCl solution.

- Isolation: The resulting precipitate is filtered, washed, and dried under vacuum.

This process is exemplified in the synthesis of similar compounds such as (4S)-2,2,4-trimethylpyrrolidine hydrochloride , where the salt is obtained with high purity and yield.

Summary of Preparation Methods

| Step | Method | Key Reagents | Notes |

|---|---|---|---|

| Core synthesis | From tetramethylpiperidinone derivatives | Acid, reductive agents | High yield, scalable |

| Ring transformation | Cyclization of amino precursors | Formaldehyde, acids | Flexible, diverse routes |

| Carboxamide formation | Amidation of acid or acid chloride | Ammonia, carbamoyl chlorides | Selective, mild conditions |

| Salt formation | Acid-base reaction | Hydrochloric acid | Purification and stabilization |

Data Summary Table

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

The carboxamide group in N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Acid-Catalyzed Hydrolysis : Heating with HCl at 80°C converts the carboxamide to a carboxylic acid, releasing ammonia .

-

Base-Mediated Hydrolysis : NaOH at 60°C produces the corresponding carboxylate salt .

Decarboxylation occurs at elevated temperatures (≥150°C), forming pyrrolidine derivatives with reduced steric hindrance .

Amide Coupling and Functionalization

The carboxamide group participates in coupling reactions with amines or alcohols under standard conditions:

-

HATU/DIPEA-Mediated Coupling : Reacts with primary amines (e.g., benzylamine) in DMF to form secondary amides .

-

Esterification : Propargyl alcohol esterification via Claisen rearrangement yields allene intermediates, pivotal in synthesizing tricyclic frameworks .

Example Reaction Table :

Palladium-Catalyzed Cross-Coupling

The compound acts as a ligand or substrate in palladium-mediated reactions:

-

Transmetallation : Electron-donating groups (e.g., methyl) on the pyrrolidine ring enhance reaction rates in Pd-catalyzed alkyne coupling .

-

Reductive Elimination : Participates in Pd⁰(PPh₃)₂ formation, critical for catalytic cycle completion .

Kinetic Studies :

-

Electron-donating substituents (R = OMe, Me) accelerate transmetallation steps (rate increase by 3x) .

-

Pyridyl ligands (vs. aryl) improve coordination, reducing activation energy by 15–20% .

Microwave-Assisted Cyclization

Under microwave irradiation (150–200°C), the compound undergoes Paal-Knorr cyclization to form pyrrole derivatives. This method achieves higher yields (53% average) compared to conventional heating .

Optimized Conditions :

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity. Key comparisons include:

Notes: The trimethyl substitution enhances steric protection, slowing hydrolysis but improving catalytic activity .

Biological Interaction Pathways

While not a direct reaction, the compound modulates enzyme activity via:

Scientific Research Applications

While there is information available regarding pyrrolidine and its derivatives, no specific information was found within the provided search results regarding the applications of "N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride."

Here's what the search results do indicate regarding pyrrolidine and related compounds:

Pyrrolidine in Drug Discovery

- The pyrrolidine ring is a nitrogen heterocycle widely used in medicinal chemistry for treating human diseases .

- Pyrrolidine's popularity stems from its ability to explore pharmacophore space, contribute to molecular stereochemistry, and enhance three-dimensional coverage .

- Bioactive molecules containing the pyrrolidine ring and its derivatives (pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol) have target selectivity .

- Pyrrolidine and its derivatives are used as ligands for transition metals, organocatalysts, and chiral controllers in asymmetric synthesis .

- Microwave-assisted organic synthesis (MAOS) has increased the efficiency of pyrrolidine synthesis, aligning with green chemistry principles .

Examples of Pyrrolidine Derivatives and Their Applications

- 3,4-Disubstituted pyrrolidine sulfonamides are synthesized and tested as selective glycine transporter-1 (GlyT1) competitive inhibitors, which may treat schizophrenia and other disorders associated with NMDA receptor hypofunction .

- 4-Benzylpyrrolidine-3-carboxylic acid derivatives act as potent agonists at peroxisome proliferator-activated receptors (PPARs), potentially restoring glucose metabolism and ameliorating dyslipidaemia associated with type 2 diabetes .

- N-(2-aminoethyl)piperidine-4-carboxamide has been explored as a potential scaffold for the development of VEGFR-2, ERK-2, and Abl-1 multikinase .

Pyrrolidines in Synthesis

Mechanism of Action

The mechanism of action of N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Features of N,4,4-Trimethylpyrrolidine-2-Carboxamide HCl and Analogs

Structural Differentiation

Backbone Heterocycles :

- The target compound features a pyrrolidine ring (5-membered, saturated), while analogs like 4-chloro-N-methylpyridine-2-carboxamide HCl (pyridine) and memantine HCl (adamantane) utilize aromatic or polycyclic frameworks. Pyrrolidine derivatives generally exhibit higher basicity and conformational flexibility compared to rigid adamantane or aromatic systems .

Substituent Effects: Methyl vs. Halogen Groups: The 4,4-dimethyl groups on the pyrrolidine ring enhance steric bulk and lipophilicity, whereas 4-chloro or 4,4-difluoro substituents (e.g., in and ) introduce electronegative effects, altering solubility and binding interactions . Carboxamide vs.

Pharmacological Relevance: Unlike memantine HCl (a clinically approved NMDA receptor antagonist), the target compound lacks documented receptor-binding or therapeutic data.

Physicochemical and Stability Considerations

- Solubility : The (S)-4,4-difluoro analog () is soluble in DMSO at 10 mM, while the target compound’s solubility is unreported. Chlorinated analogs (e.g., ) may exhibit lower aqueous solubility due to increased hydrophobicity .

- Stability: Hydrochloride salts generally improve stability and bioavailability compared to free bases. For instance, chlorphenoxamine HCl () demonstrates enhanced shelf-life due to salt formation .

Research and Development Gaps

- Unanswered Questions : The pharmacological profile, metabolic stability, and toxicity of N,4,4-trimethylpyrrolidine-2-carboxamide HCl require further investigation. Comparative studies with ansofaxine HCl (), which modulates CD8+ T-cells, could explore immune-related applications .

- Data Limitations : Missing molecular weight and solubility data for the target compound hinder direct comparisons. Experimental validation is necessary to confirm inferred properties.

Biological Activity

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₇H₁₅N

- Molecular Weight : 115.21 g/mol

- CAS Number : 1948273-02-6

- InChI Key : JOSFQWNOUSNZBP-UUZHKXTQSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of enoyl-acyl carrier protein reductase (InhA), which is crucial in fatty acid biosynthesis in bacteria.

In Silico Studies

In silico docking studies have revealed that this compound can form a hydrogen-bonding network with the active site residues of InhA. This interaction is believed to stabilize the compound within the active site, enhancing its inhibitory effects on the enzyme .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

-

Antiparasitic Activity :

A study focusing on antiplasmodial activity demonstrated that this compound exhibits significant inhibition of Plasmodium falciparum with an IC50 value of 0.199 µM. This indicates a strong potential for development as an antimalarial agent . -

Enzyme Inhibition :

Research on its role as an inhibitor of enoyl-acyl carrier protein reductase indicated that this compound can effectively inhibit bacterial growth by disrupting fatty acid synthesis pathways. The IC50 value reported was approximately 0.12 µM . -

Selectivity and Toxicity :

In cytotoxicity assays on human cell lines (HEK293T), the compound showed a selectivity index greater than 100 when tested against P. falciparum, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Q. Table 1. Key Analytical Techniques for Characterization

Q. Table 2. Stability Study Parameters

| Condition | Duration | Key Metrics Analyzed |

|---|---|---|

| 40°C/75% RH | 4 weeks | Degradation products (LC-MS) |

| Light exposure (ICH Q1B) | 10 days | Photodegradation (UV-vis) |

| Freeze-thaw cycles | 3 cycles | Recrystallization behavior |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.